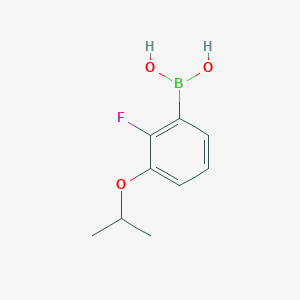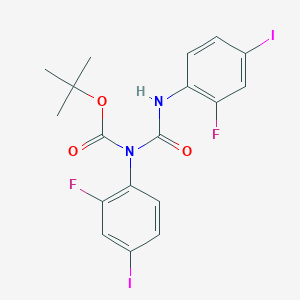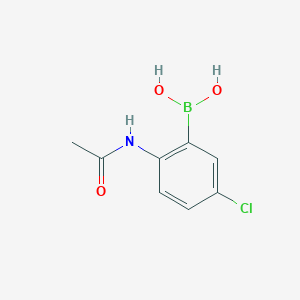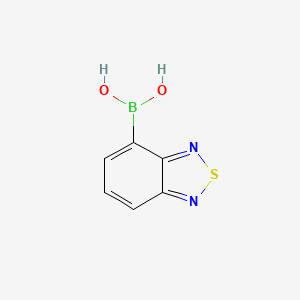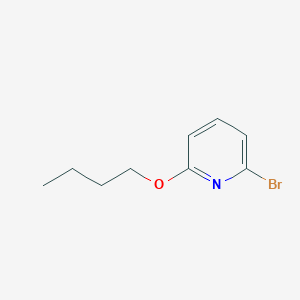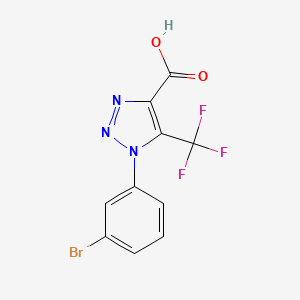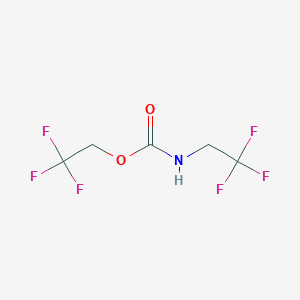
2,2,2-Trifluorethyl-N-(2,2,2-trifluorethyl)carbamat
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-(2,2,2-trifluoroethyl)carbamate is a fluorinated organic compound characterized by its trifluoroethyl groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl N-(2,2,2-trifluoroethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2,2,2-trifluoroethanol with N-(2,2,2-trifluoroethyl)carbamate under controlled conditions. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, ensuring consistent quality and yield. The reaction is carried out in a reactor vessel equipped with temperature and pressure control systems to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,2-Trifluoroethyl N-(2,2,2-trifluoroethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid derivatives.
Reduction: Reduction reactions can lead to the formation of trifluoromethylated amines.
Substitution: Nucleophilic substitution reactions can occur, resulting in the replacement of the trifluoroethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed, with reaction conditions typically involving elevated temperatures and the presence of a catalyst.
Major Products Formed:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Trifluoromethylated amines.
Substitution: Various substituted trifluoroethyl compounds.
Wirkmechanismus
The mechanism by which 2,2,2-trifluoroethyl N-(2,2,2-trifluoroethyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethyl groups enhance the compound's reactivity and stability, making it effective in various chemical and biological processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or drug interaction.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethyl trifluoromethanesulfonate
Tris(2,2,2-trifluoroethyl) phosphite
2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine
Uniqueness: 2,2,2-Trifluoroethyl N-(2,2,2-trifluoroethyl)carbamate is unique due to its specific carbamate linkage and the presence of two trifluoroethyl groups. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable in specialized applications.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(2,2,2-trifluoroethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F6NO2/c6-4(7,8)1-12-3(13)14-2-5(9,10)11/h1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJPHCVYTHPREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159333 | |
| Record name | Carbamic acid, N-(2,2,2-trifluoroethyl)-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-29-7 | |
| Record name | Carbamic acid, N-(2,2,2-trifluoroethyl)-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2,2,2-trifluoroethyl)-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1531039.png)

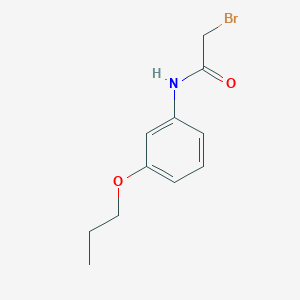
![3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531043.png)

